Boc-L-valyl-L-citrulline

Cathepsin B cleavage kinetics Dipeptide linker comparison ADC payload release rate

Boc-L-valyl-L-citrulline (CAS 870487-08-4), commonly referred to as Boc-Val-Cit-OH, is a protected dipeptide composed of L-valine and L-citrulline bearing a tert-butyloxycarbonyl (Boc) protecting group on the valine N-terminus. It serves as the foundational amino-acid-level building block for the widely used valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) cleavable linker system, which is enzymatically hydrolyzed by lysosomal cathepsin B to effect tumor-selective payload release in antibody–drug conjugates (ADCs).

Molecular Formula C16H30N4O6
Molecular Weight 374.43 g/mol
Cat. No. B15286330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-valyl-L-citrulline
Molecular FormulaC16H30N4O6
Molecular Weight374.43 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24)
InChIKeyZZLNUAVYYRBTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-valyl-L-citrulline (Boc-Val-Cit-OH) Procurement-Relevant Baseline for ADC Linker and Peptide Intermediate Selection


Boc-L-valyl-L-citrulline (CAS 870487-08-4), commonly referred to as Boc-Val-Cit-OH, is a protected dipeptide composed of L-valine and L-citrulline bearing a tert-butyloxycarbonyl (Boc) protecting group on the valine N-terminus . It serves as the foundational amino-acid-level building block for the widely used valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) cleavable linker system, which is enzymatically hydrolyzed by lysosomal cathepsin B to effect tumor-selective payload release in antibody–drug conjugates (ADCs) [1]. The Boc group provides acid-labile protection that is orthogonal to Fmoc-based strategies, enabling sequential deprotection during multi-step synthesis of drug-linker constructs [2]. This compound is distinct from its fully deprotected or alternatively protected analogs in that the Boc group remains intact through peptide coupling steps yet is quantitatively removable under standard acidic conditions (e.g., TFA), making it the preferred entry point for constructing Val-Cit-PAB-X conjugates where downstream functionalization requires a free N-terminus .

Why Boc-L-valyl-L-citrulline Cannot Be Casually Substituted with Other Dipeptide Linkers or Protecting-Group Variants


The Val-Cit dipeptide motif is not a generic, fungible linker; systematic comparative studies have demonstrated that substituting Val-Cit with other cathepsin B-cleavable dipeptides (e.g., Phe-Lys, Val-Ala, Val-Lys, Val-Arg) yields dramatically different enzymatic cleavage kinetics, plasma stability, hydrophobicity, and in vivo antitumor activity [1][2]. Even within the Val-Cit family, the choice of N-terminal protecting group (Boc vs. Fmoc vs. Cbz) dictates the entire synthetic route because Boc is acid-labile while Fmoc is base-labile, making them incompatible with the same downstream deprotection and conjugation protocols [3]. Furthermore, the purity and residual solvent profile of commercially sourced Boc-Val-Cit-OH varies substantially across suppliers, directly impacting coupling efficiency and the final drug-to-antibody ratio (DAR) of the resulting ADC . The quantitative evidence below demonstrates that these differences are not marginal but are decision-determinative for scientific and procurement workflows.

Boc-L-valyl-L-citrulline: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Val-Cit Exhibits a 30-Fold Slower Cathepsin B Cleavage Rate than Phe-Lys, Enabling Controlled Intracellular Payload Release

In the foundational study by Dubowchik et al. (2002), the model substrate Z-Phe-Lys-PABC-DOX released doxorubicin 30-fold faster than Z-Val-Cit-PABC-DOX when incubated with purified human cathepsin B alone [1]. In a rat liver lysosomal preparation containing multiple proteases, the cleavage rates of the two linkers became identical, indicating that Val-Cit achieves its tumor selectivity specifically through differential cathepsin B recognition rather than through promiscuous protease lability [1]. This enzymatic selectivity profile is a direct consequence of the Val-Cit sequence and is preserved when the Boc-protected form (Boc-Val-Cit-OH) is used as the synthetic precursor.

Cathepsin B cleavage kinetics Dipeptide linker comparison ADC payload release rate

Val-Cit Demonstrates a Half-Life of 240 Minutes in Enzymatic Hydrolysis, Substantially Outperforming Phe-Lys (8 min) in Linker Stability

In a comparative study of dipeptide linkers measuring doxorubicin release by enzymatic hydrolysis, Dubowchik et al. reported that the Val-Cit linker exhibited the highest stability among all dipeptides tested, with a half-life (t₁/₂) of 240 minutes. In contrast, the Phe-Lys linker was cleaved most rapidly with a half-life of only 8 minutes [1]. These values were independently corroborated and summarized by Iris Biotech in a 2021 technical review [2]. The 30-fold difference in half-life directly reflects the substrate specificity of cathepsin B for the P2 valine residue combined with the non-standard citrulline at P1, a recognition motif not replicated by any other dipeptide pair tested in this series.

Enzymatic stability half-life Dipeptide linker ranking Cathepsin B substrate selectivity

Val-Cit Linker Is Cleaved at Twice the Rate of Val-Ala by Isolated Cathepsin B, While Maintaining Lower Hydrophobicity That Prevents ADC Aggregation

In an isolated cathepsin B cleavage assay, the Val-Ala dipeptide linker was cleaved at approximately half the rate of the Val-Cit linker [1]. However, in a comprehensive ADC study by Bryden et al. (2018) comparing HER2-targeting ADCs bearing MMAE payloads, the increased hydrophobicity of the Val-Ala dipeptide pair was found to limit its utility within the Val-Cit-PABC–type linker architecture [2]. The ADC constructed with the Val-Cit-PAB-MMAE linker demonstrated the most promising combination of in vitro potency, structural homogeneity, and favorable hydrophilicity profile, while the Val-Ala-containing ADC showed no potency advantage and suffered from higher aggregation propensity due to the greater intrinsic hydrophobicity of alanine relative to citrulline [2].

Val-Cit vs Val-Ala cleavage kinetics Linker hydrophobicity ADC aggregation prevention

Boc-Protected Val-Cit Synthesis Achieves 50% Overall Yield Across Six Steps Without Epimerization, Surpassing Earlier Route Limitations

An improved synthetic methodology for the cathepsin B-cleavable MC-Val-Cit-PABOH linker, reported in Tetrahedron Letters (2018), proceeds via Boc-Val-Cit as the key dipeptide intermediate and achieves a 50% overall yield over six steps starting from L-citrulline [1]. Critically, this revised route completely avoids epimerization at the valine α-carbon—a known problem in earlier syntheses that used alternative coupling sequences—by incorporating the para-aminobenzyl alcohol (PAB) spacer via HATU-mediated coupling prior to dipeptide formation [1]. The Boc group on valine remains intact throughout this sequence and is removed only at the final stage to generate the free amine for maleimidocaproyl (MC) attachment, demonstrating the strategic value of the Boc-protected form specifically for this high-yielding, epimerization-free route.

Boc-Val-Cit synthesis methodology Epimerization-free dipeptide coupling ADC linker process chemistry

Boc-Val-Cit-OH Is Supplied at ≥98% HPLC Purity with Full COA Documentation (NMR, HPLC, MS), Enabling Direct Use in cGMP-amenable ADC Manufacturing

Multiple reputable suppliers provide Boc-Val-Cit-OH at ≥98% purity as determined by HPLC, with comprehensive Certificate of Analysis (COA) documentation including NMR, HPLC, and mass spectrometry (MS) data for each batch . For comparison, generic or lower-grade sources of Val-Cit-OH (unprotected) or alternative dipeptide linkers often report purities of 95% or lower, with the 3% impurity differential representing potentially critical levels of epimerized D-amino acid contaminants, residual coupling reagents, or truncated sequences that can impair downstream ADC conjugation efficiency and final DAR homogeneity . The Boc-protected form additionally benefits from improved shelf stability: ≥2 years at -20°C as a dry powder, with documented stability for ≥12 months from the date of receipt under recommended storage .

Boc-Val-Cit-OH purity specification ADC linker quality control GMP-grade procurement

Boc-L-valyl-L-citrulline: Evidence-Backed Research and Industrial Application Scenarios for Prioritized Procurement


Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker Constructs for ADCETRIS®-Class ADCs and Biosimilar Development

Boc-Val-Cit-OH is the direct precursor for constructing the MC-Val-Cit-PAB-OH linker that, upon PNP activation and MMAE conjugation, yields the drug-linker payload used in brentuximab vedotin (ADCETRIS®) and numerous clinical-stage ADCs. The 50% overall yield and epimerization-free synthesis enabled by the Boc-protected form [1] directly supports cost-effective scale-up for biosimilar and novel ADC programs. The 240-minute enzymatic half-life of the Val-Cit motif provides the plasma stability necessary for the ~6-day in vivo linker half-life observed with this linker class [2].

Construction of Cathepsin B-Cleavable Fluorescent Probe Conjugates for Lysosomal Trafficking and Drug Release Imaging Studies

Boc-Val-Cit-OH enables modular assembly of fluorophore-quencher pairs or fluorescent drug surrogates (e.g., Val-Cit-PAB-doxorubicin) where the Boc group allows selective N-terminal deprotection for subsequent maleimide or NHS-ester conjugation to targeting ligands. The differential cathepsin B sensitivity—30-fold higher selectivity for Val-Cit over Phe-Lys [1]—makes Boc-Val-Cit-OH the substrate of choice for building probes that distinguish lysosomal proteolytic activity from extracellular or non-specific protease cleavage in live-cell imaging experiments.

Solid-Phase Peptide Synthesis (SPPS) of Multi-Functional Linker Libraries with Orthogonal Protecting Group Strategies

When synthesizing linker libraries that incorporate both Boc and Fmoc chemistry, Boc-Val-Cit-OH provides the acid-labile orthogonal protection essential for sequential deprotection without Fmoc group removal. In the comparative context, Fmoc-Val-Cit-PAB-PNP linkers require piperidine-mediated deprotection that is incompatible with base-sensitive payloads [1], whereas Boc-Val-Cit-OH tolerates the basic conditions of Fmoc SPPS and can be selectively deprotected with TFA at the final stage, enabling access to linker-payload combinations that are synthetically inaccessible with Fmoc-only strategies.

ADC Process Development and Manufacturing Where ≥98% Linker Purity with Full Analytical Traceability Is a Regulatory Prerequisite

For ADC programs transitioning to IND-enabling studies or clinical manufacturing, the procurement of Boc-Val-Cit-OH at ≥98% HPLC purity with batch-specific NMR, HPLC, and MS COA documentation [1] directly addresses ICH Q7 and Q11 expectations for starting material characterization. The documented ≥2-year stability at -20°C further supports long-term supply chain planning, eliminating the need for frequent re-qualification of linker starting materials that is required when using lower-purity or less thoroughly characterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-valyl-L-citrulline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.